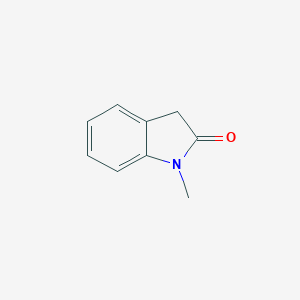
1-メチルインドリン-2-オン
概要
説明
1-Methyl-2-indolinone, also known as 1-Methyl-2-indolinone, is a useful research compound. Its molecular formula is C9H9NO and its molecular weight is 147.17 g/mol. The purity is usually 95%.
The exact mass of the compound 1-Methyl-2-indolinone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 97219. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Methyl-2-indolinone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methyl-2-indolinone including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
生体活性分子の合成
1-メチルインドリン-2-オン: は、さまざまな生体活性分子の合成における重要な中間体として機能します。 特に、生物学的に活性な天然物、アルカロイド、医薬品に多く見られる3,3-二置換オキシンドールの生成において貴重な存在です 。これらの化合物は、抗酸化、抗菌、抗腫瘍などの顕著な生物活性を持つことが示されています。
宿主・マイクロバイオータ相互作用研究
微生物学の分野では、1-メチルインドリン-2-オンは、宿主とマイクロバイオータのインドール代謝のダイナミクスを調査するために使用されます 。インドールとその代謝物のさまざまな臓器における代謝と分布を研究する上で不可欠であり、さまざまな疾患の潜在的なバイオマーカーとして役立つ可能性があります。
抗がん研究
この化合物は、抗がん剤の開発に利用されています。 その誘導体は合成され、ヒトがん細胞株に対する細胞毒性を評価されており、強力な抗増殖剤として有望視されています 。
抗菌および抗寄生虫用途
1-メチルインドリン-2-オン: は、寄生性雑草の発芽や菌類の分枝に影響を与えるストリゴラクトンの蛍光アナログを調製するための反応物です 。この用途は、植物病原体相互作用の研究と新しい抗寄生虫戦略の開発において重要です。
神経学研究
この化合物は、血液脳関門を通過できる可能性のある薬剤として特定されています。 この特性は、脳に影響を与える代謝物の送達や研究に役立つ可能性のある神経学研究において特に役立ちます 。
農業バイオテクノロジー
農業バイオテクノロジーでは、1-メチルインドリン-2-オンは、植物の種子発芽刺激剤として使用されます。 それは、生物肥料の開発と農業における共生関係の理解に不可欠な胞子発芽と菌糸体成長を促進する根のシグナル伝達において役割を果たします 。
Safety and Hazards
1-Methyl-2-indolinone may cause respiratory irritation, serious eye irritation, and skin irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Personal protective equipment and chemical impermeable gloves should be used when handling this compound .
将来の方向性
作用機序
Target of Action
1-Methylindolin-2-one, also known as 1-Methyl-2-oxindole or 1-Methyl-2-indolinone, is a reactant used in the preparation of various bioactive compounds .
Mode of Action
It is known to be a reactant in the preparation of various bioactive compounds . This suggests that it may interact with its targets to induce changes that contribute to the bioactivity of the resulting compounds.
Biochemical Pathways
Given its use in the synthesis of bioactive compounds, it can be inferred that it may influence various biochemical pathways depending on the specific compound it is used to synthesize .
Result of Action
Given its use in the synthesis of bioactive compounds, it can be inferred that its action may result in various molecular and cellular effects depending on the specific compound it is used to synthesize .
生化学分析
Biochemical Properties
Indoles, the class of compounds to which 1-Methylindolin-2-one belongs, are known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Some studies suggest that indole derivatives can have significant effects on various types of cells and cellular processes . For instance, certain indole derivatives have been found to exhibit strong cytotoxicity against human cancer cell lines
Molecular Mechanism
It is known that indole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Indole and its metabolites are known to be involved in various metabolic pathways . These pathways can involve various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels.
特性
IUPAC Name |
1-methyl-3H-indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-10-8-5-3-2-4-7(8)6-9(10)11/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSQUAQMIGSMNNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60209850 | |
| Record name | 2-Indolinone, 1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60209850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61-70-1 | |
| Record name | 1-Methyl-1,3-dihydroindol-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61-70-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methyloxindole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061701 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methyl-2-indolinone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97219 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Indolinone, 1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60209850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-METHYLOXINDOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BKN6HNS2AW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
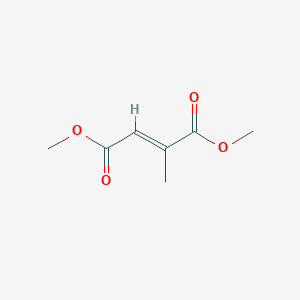
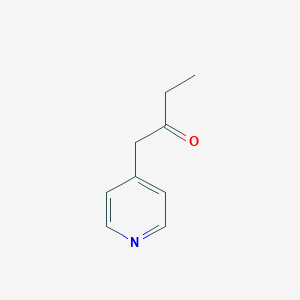
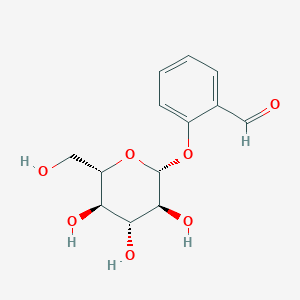
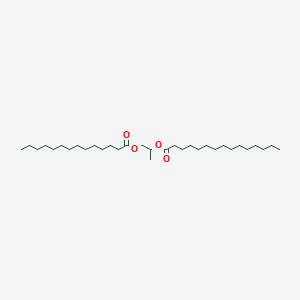
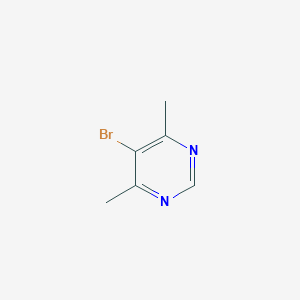
![5-[(2-Methoxyethoxy)methyl]-2H-1,3-benzodioxole](/img/structure/B31584.png)
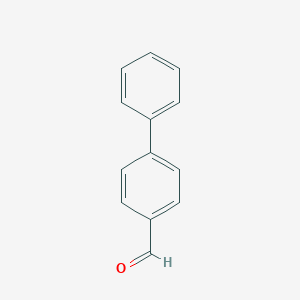
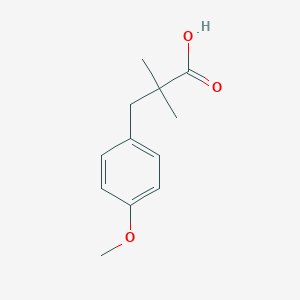
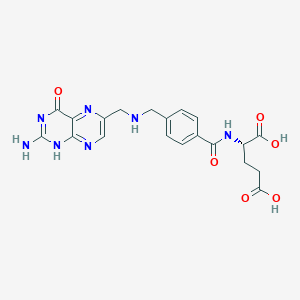
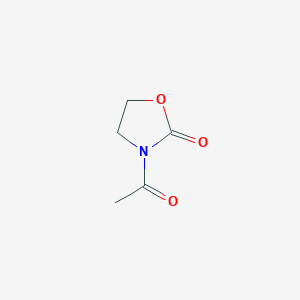
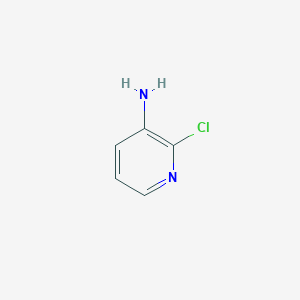

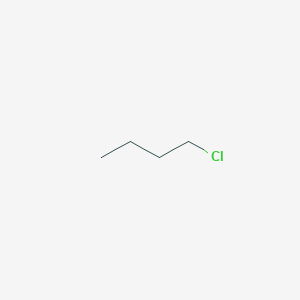
![(1S,8S,10S,11R)-3-methoxy-11-methyl-10-(3,4,5-trimethoxyphenyl)-7-oxatricyclo[6.3.1.01,6]dodeca-2,5-dien-4-one](/img/structure/B31609.png)
